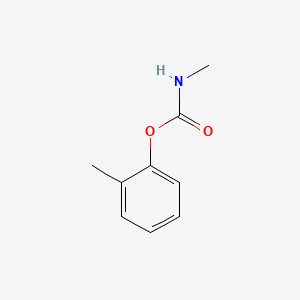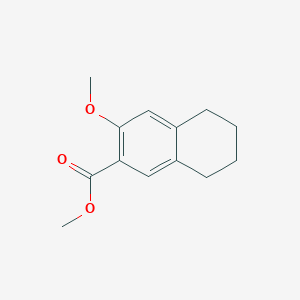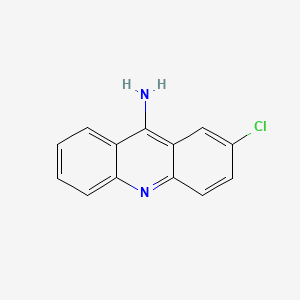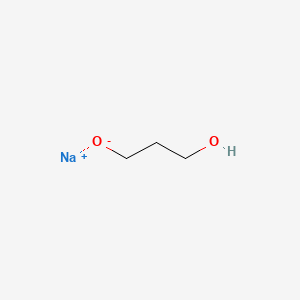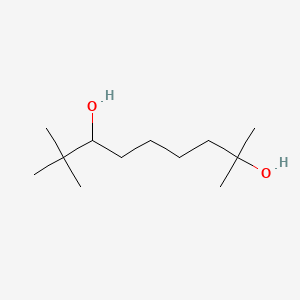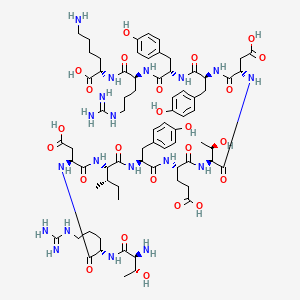
Protein tyrosine phosphatase*(ptpase)su bstrate(no
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Protein tyrosine phosphatase substrates are compounds that interact with protein tyrosine phosphatases, which are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins. This dephosphorylation process is crucial for regulating various cellular functions, including cell growth, differentiation, and metabolism. Aberrant activity of protein tyrosine phosphatases is associated with several diseases, such as cancer, diabetes, and autoimmune disorders .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of protein tyrosine phosphatase substrates typically involves organic synthesis techniques. One common method is the use of peptide synthesis, where amino acids are sequentially added to form a peptide chain that includes a phosphorylated tyrosine residue. The reaction conditions often involve the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of protein tyrosine phosphatase substrates may involve large-scale peptide synthesis using automated synthesizers. These machines can efficiently produce peptides by sequentially adding amino acids under controlled conditions. The process may also include purification steps, such as high-performance liquid chromatography, to ensure the purity of the final product .
化学反应分析
Types of Reactions
Protein tyrosine phosphatase substrates undergo several types of chemical reactions, including:
Dephosphorylation: Catalyzed by protein tyrosine phosphatases, this reaction involves the removal of a phosphate group from the tyrosine residue.
Hydrolysis: The phosphorylated residue is hydrolyzed, breaking the bond between the phosphate group and the tyrosine residue.
Common Reagents and Conditions
Common reagents used in these reactions include adenosine triphosphate (ATP) for phosphorylation and various buffer solutions to maintain optimal pH and ionic strength. The reactions are typically carried out under physiological conditions, such as a temperature of 37°C and a pH of around 7.4 .
Major Products
The major product of the dephosphorylation reaction is the dephosphorylated protein, which can then participate in various cellular processes. The hydrolysis reaction produces free phosphate and the dephosphorylated tyrosine residue .
科学研究应用
Protein tyrosine phosphatase substrates have numerous applications in scientific research:
作用机制
Protein tyrosine phosphatase substrates exert their effects by interacting with the active site of protein tyrosine phosphatases. The enzyme binds to the phosphorylated tyrosine residue and catalyzes the removal of the phosphate group through a nucleophilic attack. This reaction involves the formation of a covalent intermediate between the enzyme and the substrate, which is then hydrolyzed to release the dephosphorylated product .
相似化合物的比较
Protein tyrosine phosphatase substrates can be compared with other phosphorylated compounds, such as:
Phosphoserine and Phosphothreonine Substrates: These substrates are similar in that they also undergo dephosphorylation by specific phosphatases.
Non-receptor Protein Tyrosine Phosphatases: These enzymes dephosphorylate substrates in the cytoplasm, whereas receptor protein tyrosine phosphatases are membrane-bound and dephosphorylate substrates at the cell surface.
The uniqueness of protein tyrosine phosphatase substrates lies in their specific interaction with protein tyrosine phosphatases, which play a critical role in regulating cellular signaling pathways .
属性
分子式 |
C72H107N19O24 |
|---|---|
分子量 |
1622.7 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C72H107N19O24/c1-5-35(2)57(90-66(110)52(34-55(101)102)87-60(104)45(12-9-29-80-72(77)78)83-67(111)56(74)36(3)92)68(112)88-50(32-40-17-23-43(96)24-18-40)63(107)82-46(25-26-53(97)98)61(105)91-58(37(4)93)69(113)89-51(33-54(99)100)65(109)86-49(31-39-15-21-42(95)22-16-39)64(108)85-48(30-38-13-19-41(94)20-14-38)62(106)81-44(11-8-28-79-71(75)76)59(103)84-47(70(114)115)10-6-7-27-73/h13-24,35-37,44-52,56-58,92-96H,5-12,25-34,73-74H2,1-4H3,(H,81,106)(H,82,107)(H,83,111)(H,84,103)(H,85,108)(H,86,109)(H,87,104)(H,88,112)(H,89,113)(H,90,110)(H,91,105)(H,97,98)(H,99,100)(H,101,102)(H,114,115)(H4,75,76,79)(H4,77,78,80)/t35-,36+,37+,44-,45-,46-,47-,48-,49-,50-,51-,52-,56-,57-,58-/m0/s1 |
InChI 键 |
GRVRFEYGHPJNDJ-NADIXBDMSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


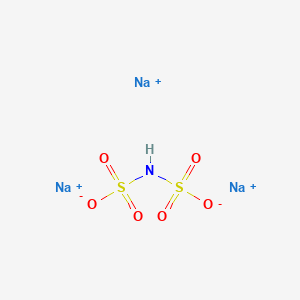
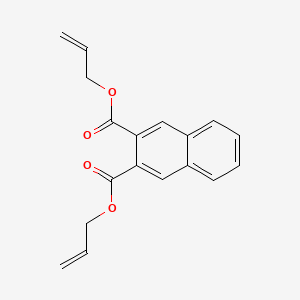
![calcium;2-[carboxylatomethyl(carboxymethyl)amino]acetate](/img/structure/B13754054.png)
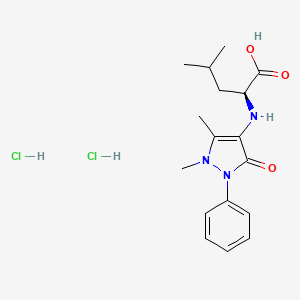
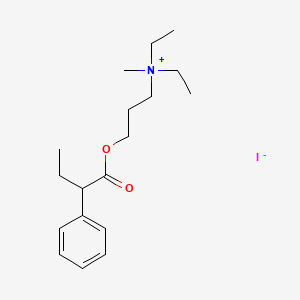
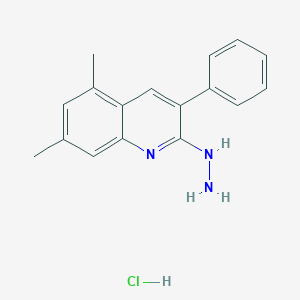
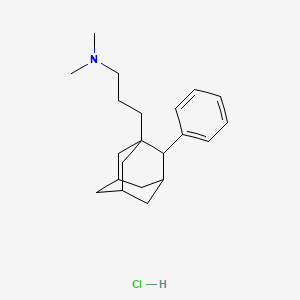
![N~1~,N~1~-Dimethyl-N~2~-[2-(2-methyl-2H-1,3-benzodioxol-2-yl)ethyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13754093.png)
